molecular formula C12H12ClN3O3 B1487491 5-(1-Chloro-2-methylpropan-2-YL)-3-(3-nitrophenyl)-1,2,4-oxadiazole CAS No. 1133116-17-2

5-(1-Chloro-2-methylpropan-2-YL)-3-(3-nitrophenyl)-1,2,4-oxadiazole

Cat. No. B1487491
M. Wt: 281.69 g/mol
InChI Key: AZOFBWUQAQMFFL-UHFFFAOYSA-N
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Description

5-(1-Chloro-2-methylpropan-2-YL)-3-(3-nitrophenyl)-1,2,4-oxadiazole, also known as 5-(1-chloro-2-methylpropan-2-yl)-3-(3-nitrophenyl)-1,2,4-oxadiazole, is an organic compound consisting of a nitrophenyl group linked to an oxadiazole ring. It is a member of the oxadiazole family of compounds, which have been studied for their potential use in various scientific research applications. This compound has been found to have an interesting mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.

Scientific Research Applications

Synthesis of Modified Aza Heterocycles

The compound of interest is closely related to modified aza heterocycles based on 5-(2-chloro-1-nitroalkyl)-1,2,4-oxadiazoles. Research has shown that reactions with piperidine, pyrrolidine, and morpholine can yield amino-1-nitroalkyl derivatives, indicating potential for chemical synthesis and modification for various applications (A. Tyrkov, 2006).

Antimicrobial Activity

1,3,4-oxadiazoles demonstrate valuable biological effects including antibacterial, antifungal, and anti-tubercular activities. The synthesis of 2,5 disubstituted derivatives from acylhydrazide and their subsequent evaluation for antimicrobial properties showcase the compound's potential in medical and pharmaceutical research, highlighting its effectiveness against common pathogens (E. Jafari et al., 2017).

Antioxidant Activity

Derivatives of the compound, specifically those incorporating chloro, hydroxyl, and nitro substituents, have demonstrated potent antioxidant activity. The structure-activity relationship (SAR) studies suggest these derivatives can serve as effective antioxidants, with some showing higher activity than ascorbic acid, indicating potential for therapeutic use in oxidative stress-related diseases (I. Tumosienė et al., 2019).

Potential Anticancer Agents

Certain 1,2,4-oxadiazoles have been identified as novel apoptosis inducers with activity against breast and colorectal cancer cell lines. Structure-activity relationship studies have led to the discovery of derivatives with in vivo activity in tumor models, highlighting the potential for 1,2,4-oxadiazole derivatives as anticancer agents (Han-Zhong Zhang et al., 2005).

Corrosion Inhibition

Oxadiazole derivatives have been synthesized and tested for their ability to inhibit mild steel corrosion in hydrochloric acid solution. These studies show the compounds' effectiveness in forming protective layers on metal surfaces, indicating their potential application in industrial corrosion protection (Vikas Kalia et al., 2020).

properties

IUPAC Name

5-(1-chloro-2-methylpropan-2-yl)-3-(3-nitrophenyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O3/c1-12(2,7-13)11-14-10(15-19-11)8-4-3-5-9(6-8)16(17)18/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZOFBWUQAQMFFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCl)C1=NC(=NO1)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80674980
Record name 5-(1-Chloro-2-methylpropan-2-yl)-3-(3-nitrophenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1-Chloro-2-methylpropan-2-YL)-3-(3-nitrophenyl)-1,2,4-oxadiazole

CAS RN

1133116-17-2
Record name 5-(1-Chloro-2-methylpropan-2-yl)-3-(3-nitrophenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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